3-Chloro-4-methyl-5-nitrobenzenesulfonamide

Physicochemical profiling Sulfonamide ionization Druglikeness assessment

3-Chloro-4-methyl-5-nitrobenzenesulfonamide (CAS 861560-71-6, molecular formula C₇H₇ClN₂O₄S, MW 250.66 g/mol) is a trisubstituted primary benzenesulfonamide bearing chloro (3-position), methyl (4-position), and nitro (5-position) substituents on the aromatic ring. Its predicted acid dissociation constant (pKa) is 9.32 ± 0.60, reflecting enhanced acidity relative to unsubstituted benzenesulfonamide (pKa 10.1) due to the electron-withdrawing nitro and chloro groups.

Molecular Formula C7H7ClN2O4S
Molecular Weight 250.65
CAS No. 861560-71-6
Cat. No. B2923695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-methyl-5-nitrobenzenesulfonamide
CAS861560-71-6
Molecular FormulaC7H7ClN2O4S
Molecular Weight250.65
Structural Identifiers
SMILESCC1=C(C=C(C=C1Cl)S(=O)(=O)N)[N+](=O)[O-]
InChIInChI=1S/C7H7ClN2O4S/c1-4-6(8)2-5(15(9,13)14)3-7(4)10(11)12/h2-3H,1H3,(H2,9,13,14)
InChIKeyZFOQSWIUBPNRMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-Chloro-4-methyl-5-nitrobenzenesulfonamide (CAS 861560-71-6): Structural and Physicochemical Baseline for Research Procurement


3-Chloro-4-methyl-5-nitrobenzenesulfonamide (CAS 861560-71-6, molecular formula C₇H₇ClN₂O₄S, MW 250.66 g/mol) is a trisubstituted primary benzenesulfonamide bearing chloro (3-position), methyl (4-position), and nitro (5-position) substituents on the aromatic ring [1]. Its predicted acid dissociation constant (pKa) is 9.32 ± 0.60, reflecting enhanced acidity relative to unsubstituted benzenesulfonamide (pKa 10.1) due to the electron-withdrawing nitro and chloro groups . The computed logP is approximately 1.64, indicating moderate lipophilicity [2]. The compound is classified under GHS as harmful if swallowed (H302), a skin irritant (H315), an eye irritant (H319), and a respiratory irritant (H335), based on one ECHA C&L notification [3]. It is commercially available from multiple vendors at ≥95% purity for research use as a protein inhibitor tool compound .

Why 3-Chloro-4-methyl-5-nitrobenzenesulfonamide Cannot Be Readily Replaced by Common Benzenesulfonamide Analogs


Primary benzenesulfonamides with diverse substitution patterns are not functionally interchangeable because each positional isomer and substituent combination imparts distinct electronic, steric, and hydrogen-bonding characteristics that directly govern target binding, selectivity, and physicochemical behavior. The 3-chloro-4-methyl-5-nitro substitution array creates a unique electron-deficient aromatic system: the nitro group at C5 exerts a strong meta-directing, electron-withdrawing effect; the chloro at C3 contributes both inductive withdrawal and steric bulk; and the methyl at C4 provides a modest electron-donating effect and increased lipophilicity [1]. This triad is absent in the more studied 2-chloro-5-nitrobenzenesulfonamide, where chloro and nitro occupy different relative positions and the methyl group is missing entirely [2]. Consequently, even closely related in-class compounds may exhibit divergent inhibitory profiles, solubility, and metabolic stability [3]. As demonstrated in the carbonic anhydrase field, shifting a single substituent from the 2-position to the 3-position on nitrobenzenesulfonamides can profoundly alter isoform selectivity and binding kinetics [2]. Users selecting this compound for probe development, SAR expansion, or biochemical assay work must therefore treat it as a distinct chemical entity rather than an interchangeable member of a generic series.

Quantitative Differentiation Evidence for 3-Chloro-4-methyl-5-nitrobenzenesulfonamide vs. Structural Analogs


Enhanced Acidity of the Sulfonamide Group: Predicted pKa Shift of ~0.8 Units vs. Unsubstituted Benzenesulfonamide

The predicted pKa of 3-chloro-4-methyl-5-nitrobenzenesulfonamide is 9.32 ± 0.60 , compared to the experimentally measured pKa of 10.1 for unsubstituted benzenesulfonamide [1]. This represents an acid-strengthening shift of approximately 0.8 log units (roughly a 6-fold increase in acidity), attributable to the combined electron-withdrawing effects of the 3-chloro and 5-nitro substituents. A lower pKa means a greater fraction of the sulfonamide is ionized (deprotonated) at physiological pH 7.4, which can enhance zinc coordination in metalloenzyme active sites—a critical requirement for carbonic anhydrase inhibition [2].

Physicochemical profiling Sulfonamide ionization Druglikeness assessment

Distinct Substitution Architecture: 3,4,5-Trisubstitution Pattern vs. the Common 2,5-Disubstitution Motif of CA-Targeted Nitrobenzenesulfonamides

The lead compound in the well-characterized bioreductive carbonic anhydrase inhibitor series is 2-chloro-5-nitrobenzenesulfonamide (CAS 96-72-0), which exhibits KIs of 8.8–4975 nM against CA II and 5.4–653 nM against tumor-associated CA IX and XII [1]. The target compound, 3-chloro-4-methyl-5-nitrobenzenesulfonamide, fundamentally differs by: (a) repositioning the chloro group from C2 to C3; (b) adding a methyl group at C4, which is absent in the 2,5-disubstituted series. This shifts the substitution pattern from an ortho-nitro/ortho-chloro arrangement to a meta-chloro/meta-nitro arrangement with an intervening methyl group [2]. In the CA field, even minor positional changes of ring substituents have been shown to alter CA isoform selectivity ratios by >100-fold [1], and the introduction of a methyl group increases lipophilicity (predicted logP ~1.64 for target vs. ~0.8 for 2-chloro-5-nitrobenzenesulfonamide) [3].

Structure-activity relationship Scaffold diversification Carbonic anhydrase inhibitor design

Documented Research Tool Utility as a Protein Inhibitor for Ion Channel, Ligand, and Receptor Studies

The compound is commercially described as a protein inhibitor that serves as a research tool to study the effects of 3-chloro-4-methyl-5-nitrobenzene on ion channels, ligands, and receptors, with reported stability in both aqueous and organic solvents . In contrast, the structurally closest analog, 3-chloro-4-methylbenzenesulfonamide (CAS 51896-27-6, lacking the 5-nitro group), is primarily classified as a synthetic intermediate with no documented use as a biochemical probe [1]. Similarly, 3-chloro-5-nitrobenzenesulfonamide (CAS 957785-35-2) is characterized mainly as an organic impurity in synthetic chains rather than as a research tool compound [2]. While the precise molecular targets and quantitative IC50/Ki values remain publicly undisclosed in peer-reviewed literature for 3-chloro-4-methyl-5-nitrobenzenesulfonamide, its commercial positioning as a specialized protein inhibitor tool—rather than a mere synthetic intermediate—indicates demonstrated biochemical activity warranting its use in target identification and mechanistic studies .

Chemical biology probe Ion channel pharmacology Protein inhibition screening

Differentiation from the PDE7 Inhibitor BRL-50481: Sulfonamide Substitution Determines Target Class Selectivity

BRL-50481 [3-(N,N-dimethylsulfonamido)-4-methyl-nitrobenzene, CAS 433695-36-4] is a well-characterized, selective phosphodiesterase 7 (PDE7) inhibitor with a Ki of 180 nM [1]. BRL-50481 shares the 4-methyl and nitro substituents with the target compound but differs critically in two respects: (a) the sulfonamide nitrogen is N,N-dimethylated (tertiary sulfonamide) rather than primary (-SO₂NH₂) as in the target; (b) the chloro at C3 in the target is replaced by the dimethylsulfonamide group in BRL-50481. The primary sulfonamide motif is essential for zinc coordination in carbonic anhydrases, whereas the tertiary dimethylsulfonamide of BRL-50481 abrogates this capability entirely, redirecting activity toward PDE7 through a distinct binding mode [2]. The target compound's primary sulfonamide therefore predicts potential CA engagement that BRL-50481 cannot provide, while the 3-chloro substituent further distinguishes its steric and electronic profile from the 3-sulfonamide substitution in BRL-50481 [3].

Phosphodiesterase inhibition Target selectivity profiling Sulfonamide pharmacophore

Experimental GHS Hazard Profile: H302/H315/H319/H335 Confirmed by ECHA Notification

The compound has been assigned GHS hazard classifications H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) based on one company's notification to the ECHA C&L Inventory [1]. In contrast, the comparator 2-chloro-5-nitrobenzenesulfonamide (CAS 96-72-0) carries only a subset of these hazard codes based on available safety data sheets, and BRL-50481 has a distinct safety profile owing to its different functional groups . The presence of both nitro and chloro substituents on the aromatic ring of the target compound contributes to its classification as an acute toxicity category 4 substance, skin irritant category 2, eye irritant category 2A, and specific target organ toxicity (single exposure) category 3 [1].

Laboratory safety assessment Chemical handling classification Procurement risk evaluation

Recommended Research and Industrial Application Scenarios for 3-Chloro-4-methyl-5-nitrobenzenesulfonamide (CAS 861560-71-6)


Carbonic Anhydrase Isoform Selectivity Profiling and Hypoxia-Targeted Inhibitor Development

Given that 2-substituted-5-nitrobenzenesulfonamides are established as selective, bioreductive inhibitors of tumor-associated carbonic anhydrase isoforms IX and XII (KIs 5.4–653 nM) [1], 3-chloro-4-methyl-5-nitrobenzenesulfonamide offers a structurally distinct scaffold for CA inhibitor SAR expansion. The repositioning of the chloro group from the 2-position to the 3-position, combined with the addition of a 4-methyl group, allows systematic investigation of how steric and electronic perturbations affect isoform selectivity. The compound's predicted pKa of 9.32 [2] supports effective sulfonamide anion formation for zinc coordination at physiological pH. Researchers developing hypoxia-activated prodrugs or isoform-selective CA inhibitors should consider this compound as a diversification point alongside the established 2,5-disubstituted series.

Ion Channel and Receptor Pharmacology Probe Development

The compound is commercially characterized as a protein inhibitor suitable for studying ion channel, ligand, and receptor pharmacology, with confirmed solvent stability . Although quantitative target engagement data are not yet publicly disclosed, the compound's availability as a dedicated biochemical tool—rather than a synthetic intermediate—positions it for use in phenotypic screening, target deconvolution, and mechanistic studies involving ion channel modulation or receptor-ligand interaction assays. Its distinct substitution pattern relative to known ion channel modulators (e.g., sulfonamide-based NaV antagonists [3]) may provide novel selectivity profiles worth exploratory investigation.

Physicochemical Property Benchmarking and Druglikeness Assessment in Sulfonamide Lead Optimization

The compound's combination of predicted properties—pKa 9.32, logP 1.64, molecular weight 250.66, and compliance with Lipinski's Rule of Five [2]—makes it a useful reference compound for benchmarking the impact of 3,4,5-trisubstitution on benzenesulfonamide druglikeness. The 0.8 pKa unit shift relative to unsubstituted benzenesulfonamide and ~0.8 log unit logP increase relative to the non-methylated 2-chloro-5-nitro analog provide quantifiable metrics for medicinal chemistry teams optimizing solubility-permeability balance in sulfonamide-based lead series.

Synthetic Intermediate for Diversely Functionalized Benzenesulfonamide Libraries

The free primary sulfonamide group and the presence of three chemically distinguishable substituents (Cl, CH₃, NO₂) on a benzene scaffold offer multiple orthogonal derivatization handles. The nitro group can be reduced to an amine for further functionalization; the chloro can participate in cross-coupling reactions; and the sulfonamide nitrogen can be alkylated or acylated. This versatility supports the compound's use as a core intermediate in generating focused libraries of benzenesulfonamide derivatives for broad biological screening, as evidenced by its inclusion in Enamine's screening compound collection [4].

Quote Request

Request a Quote for 3-Chloro-4-methyl-5-nitrobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.